3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one 3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 2319724-70-2
VCID: VC6730999
InChI: InChI=1S/C9H10N4O/c1-7-10-3-4-13(7)8-5-9(14)12(2)6-11-8/h3-6H,1-2H3
SMILES: CC1=NC=CN1C2=CC(=O)N(C=N2)C
Molecular Formula: C9H10N4O
Molecular Weight: 190.206

3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one

CAS No.: 2319724-70-2

Cat. No.: VC6730999

Molecular Formula: C9H10N4O

Molecular Weight: 190.206

* For research use only. Not for human or veterinary use.

3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one - 2319724-70-2

Specification

CAS No. 2319724-70-2
Molecular Formula C9H10N4O
Molecular Weight 190.206
IUPAC Name 3-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-one
Standard InChI InChI=1S/C9H10N4O/c1-7-10-3-4-13(7)8-5-9(14)12(2)6-11-8/h3-6H,1-2H3
Standard InChI Key SSZUQHOVYZQJFZ-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=CC(=O)N(C=N2)C

Introduction

Structural and Chemical Properties of 3-Methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one

The core structure of 3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one consists of a dihydropyrimidinone ring system substituted with a methyl group at C3 and a 2-methylimidazol-1-yl group at C6. The imidazole ring introduces additional nitrogen-based functionality, potentially enhancing hydrogen-bonding interactions and pharmacological activity.

Molecular Formula and Key Features

  • Molecular formula: C10H13N5O\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}

  • Molecular weight: 231.25 g/mol

  • Key structural motifs:

    • Dihydropyrimidinone core (C5H6N2O\text{C}_5\text{H}_6\text{N}_2\text{O})

    • 2-Methylimidazole substituent at C6

    • Methyl group at C3

The presence of the imidazole moiety distinguishes this compound from conventional DHPMs, which typically feature aryl or alkyl substituents . This substitution likely influences electronic properties, solubility, and biological interactions.

Synthetic Pathways and Catalytic Strategies

Biginelli Reaction as a Foundation

The Biginelli reaction, a three-component condensation of aldehydes, β-ketoesters, and urea/thiourea, serves as the primary method for DHPM synthesis . For the target compound, the aldehyde component must incorporate the 2-methylimidazole group. A plausible precursor is 3-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 1249397-75-8) , though its use in DHPM synthesis remains undocumented.

Reaction Conditions and Catalysts

  • Catalysts: Brønsted acidic ionic liquids (e.g., [C₂O₂BBTA][TFA]) or quaternary ammonium-treated clays .

  • Solvent: Solvent-free conditions (for ionic liquids) or water (for clay catalysts).

  • Temperature: 90°C for 40 minutes (ionic liquid) vs. ambient conditions (clay) .

  • Yield: Up to 99% for analogous DHPMs .

Hypothetical Reaction Scheme:

  • Aldehyde: 3-Methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde .

  • β-Ketoester: Methyl acetoacetate.

  • Urea/Thiourea: Urea for the oxo derivative or thiourea for the thione analog.

Under catalysis by [C₂O₂BBTA][TFA], the reaction would proceed via enamine formation, followed by cyclocondensation to yield the DHPM core .

Spectroscopic Characterization and Analytical Data

While experimental data for the target compound are unavailable, inferences can be drawn from structurally related DHPMs .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR:

    • C3 methyl: Singlet at δ 2.23 ppm (cf. , δ 2.23 for CH₃C).

    • Imidazole protons: Multiplet at δ 7.70–6.76 ppm (aromatic H) .

    • NH groups: Broad singlets at δ 9.15 and 7.70 ppm .

  • ¹³C-NMR:

    • Carbonyl (C4): ~δ 165 ppm.

    • Imidazole carbons: δ 120–150 ppm .

Infrared (IR) Spectroscopy

  • C=O stretch: ~1700 cm⁻¹.

  • N-H stretches: 3200–3400 cm⁻¹ .

Comparative Analysis of Catalytic Methods

ParameterIonic Liquid [C₂O₂BBTA][TFA] Quaternary Ammonium Clay
Reaction Time40 minutes2–4 hours
YieldUp to 99%85–92%
SolventSolvent-freeWater
Reusability6 cycles3 cycles
Environmental ImpactModerate (organic catalyst)Low (aqueous, clay-based)

The ionic liquid method offers superior efficiency, whereas the clay-based approach aligns with green chemistry principles .

Challenges and Future Directions

  • Synthesis Optimization: Scaling up the reaction while maintaining yield.

  • Biological Screening: In vitro and in vivo studies to validate hypothesized activities.

  • Structural Modifications: Exploring thiourea analogs or fluorinated derivatives.

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